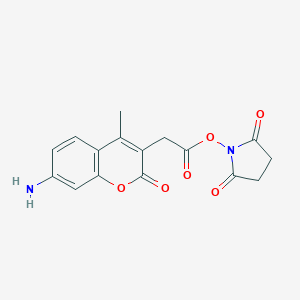

7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester

説明

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(7-amino-4-methyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-8-10-3-2-9(17)6-12(10)23-16(22)11(8)7-15(21)24-18-13(19)4-5-14(18)20/h2-3,6H,4-5,7,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKQVTIMOGNSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393229 | |

| Record name | 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113721-87-2 | |

| Record name | 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS), a widely utilized blue fluorescent probe for bioconjugation. This document details its chemical and physical properties, a typical experimental protocol for labeling biomolecules, and the underlying reaction mechanism.

Core Properties and Specifications

This compound, also known as AMCA-NHS, is a versatile reagent used to fluorescently label biomolecules.[1] It consists of a fluorescent coumarin core, which imparts its blue light-emitting properties, and an N-succinimidyl ester (NHS) functional group.[1] This NHS ester is highly reactive towards primary amine groups (-NH2) commonly found in proteins (e.g., on lysine residues) and other biomolecules, forming a stable amide bond.[2][][4][5] The resulting fluorescently tagged molecules are valuable tools for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and studies of protein-protein interactions.[1][6] The fluorescence of the AMCA moiety is notably stable over a wide pH range (from 4 to 10), making it a reliable probe in diverse experimental conditions.[7]

Quantitative Data Summary

The key physicochemical and spectroscopic properties of AMCA-NHS are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄N₂O₆ | [1][2][8] |

| Molecular Weight | 330.29 g/mol | [7][8] |

| CAS Number | 113721-87-2 | [1][2][8] |

| Appearance | White to off-white or light yellow solid powder | [1][7][9] |

| Excitation Maximum (λex) | 345 - 354 nm (in Methanol/DMSO) | [2][6] |

| Emission Maximum (λem) | 440 - 450 nm (in Methanol/DMSO) | [2][6] |

| Molar Extinction Coefficient (ε) | 19,000 L⋅mol⁻¹⋅cm⁻¹ | [5][7] |

| Purity | ≥90% (HPLC) | |

| Storage Conditions | -20°C, desiccated, protected from light | [2][7] |

| Solubility | Soluble in DMF and DMSO | [5][7] |

Reaction Mechanism and Experimental Workflow

The conjugation of AMCA-NHS to a primary amine-containing biomolecule proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[]

A typical experimental workflow for labeling a protein with AMCA-NHS involves several key steps: preparation of the reagents, the labeling reaction itself, and subsequent purification of the fluorescently labeled conjugate.

Detailed Experimental Protocol: Protein Labeling with AMCA-NHS

This protocol provides a general procedure for labeling proteins, such as antibodies, with AMCA-NHS. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

-

Protein to be labeled (free of amine-containing stabilizers like Tris, BSA, or gelatin)

-

This compound (AMCA-NHS)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M lysine

-

Purification system: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the Protein Solution:

-

Prepare the AMCA-NHS Stock Solution:

-

Allow the vial of AMCA-NHS to warm to room temperature before opening to prevent moisture condensation.[6]

-

Prepare a 10 mM stock solution of AMCA-NHS in anhydrous DMSO.[6] For example, dissolve 3.3 mg of AMCA-NHS (MW ~330 g/mol ) in 1 mL of anhydrous DMSO.[6]

-

Vortex thoroughly to ensure the dye is completely dissolved. This stock solution should be used immediately or stored desiccated at -20°C, protected from light.[6]

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the AMCA-NHS stock solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[6] This ratio may need to be optimized.

-

While gently stirring the protein solution, add the calculated volume of the AMCA-NHS stock solution dropwise.[6]

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6][12]

-

-

Quench the Reaction (Optional but Recommended):

-

Purify the Conjugate:

-

Separate the fluorescently labeled protein from unreacted dye and byproducts.[6]

-

This is typically achieved using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[13] The labeled protein will elute in the void volume.

-

Alternatively, purification can be performed by dialysis against PBS.[6]

-

-

Characterize the Conjugate:

-

Determine the degree of labeling (DOL), which represents the average number of dye molecules per protein molecule.

-

The DOL can be calculated using the following formula: DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF)))[6] Where:

-

A_max is the absorbance of the conjugate at the excitation maximum of AMCA (~354 nm).

-

A_280 is the absorbance of the conjugate at 280 nm.

-

M_protein is the molecular weight of the protein.

-

ε_dye is the molar extinction coefficient of AMCA (19,000 cm⁻¹M⁻¹).

-

CF is a correction factor for the absorbance of the dye at 280 nm (this value is often provided by the manufacturer or can be determined empirically).

-

-

-

Storage:

-

Store the purified conjugate at 2-8°C or -20°C, protected from light. The addition of a carrier protein like BSA and a bacteriostatic agent like sodium azide may be considered for long-term storage, depending on the downstream application.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. AMCA NHS Ester, 113721-87-2 | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. AMCA-NHS | 113721-87-2 [chemicalbook.com]

- 8. This compound | C16H14N2O6 | CID 3516917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Succinimidyl-7-amino-4-methylcoumarin-3-acetate | this compound | C16H14N2O6 - Ereztech [ereztech.com]

- 10. biotium.com [biotium.com]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

AMCA-NHS: A Technical Guide to its Fluorescence Spectrum and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye, Aminomethylcoumarin Acetate, N-Hydroxysuccinimide Ester (AMCA-NHS). AMCA is a bright blue fluorescent dye widely utilized for the covalent labeling of primary amines in proteins, peptides, and other biomolecules.[1] Its robust photostability, significant Stokes shift, and pH-independent fluorescence make it a valuable tool in various research and development applications, particularly in multicolor imaging and fluorescence microscopy.[1][2]

Core Photophysical and Chemical Properties

AMCA-NHS is an amine-reactive derivative of the AMCA fluorophore.[2][3] The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines at a pH range of 7-9 to form stable, covalent amide bonds.[4][5] This reaction is the basis for its utility in labeling a wide range of biomolecules for downstream applications.[3][6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of AMCA-NHS. These values are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Notes |

| Excitation Maximum (λex) | 345 - 354 nm | In aqueous buffer or methanol.[6][7][8] |

| Emission Maximum (λem) | 434 - 450 nm | In aqueous buffer or methanol.[6][8][9] |

| Molar Extinction Coefficient (ε) | ~17,400 - 190,000 L·mol⁻¹·cm⁻¹ | For AMCA acid and AMCA-NHS.[2][6][10] |

| Fluorescence Quantum Yield (Φf) | ~0.91 | For AMCA acid and azide derivatives, considered a close approximation for the NHS ester.[2][10][11] |

| Calculated Brightness (ε × Φ) | ~15,834 | A relative measure of fluorescence intensity based on the lower extinction coefficient value.[8] |

| Molecular Weight | ~330.3 g/mol | [3][4][6] |

| Solubility | DMSO, DMF | [2][4] |

| Storage Conditions | -20°C, desiccated, protected from light | [2][5][6] |

Experimental Protocols

Protein Labeling with AMCA-NHS

This protocol provides a general procedure for the covalent labeling of proteins with AMCA-NHS. Optimization may be required depending on the specific protein and desired degree of labeling.

Materials:

-

Protein to be labeled (1-10 mg/mL)

-

AMCA-NHS

-

Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.05 M sodium borate, pH 8.5)[3][12]

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free labeling buffer at a concentration of 1-10 mg/mL.[3] If the protein is in an incompatible buffer (e.g., Tris or glycine), perform a buffer exchange.[3]

-

AMCA-NHS Stock Solution Preparation: Immediately before use, allow the vial of AMCA-NHS to equilibrate to room temperature to prevent moisture condensation.[3] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[13]

-

Labeling Reaction:

-

Calculate the required volume of the AMCA-NHS stock solution. A 10-fold molar excess of dye to protein is a common starting point for protein concentrations of 2-5 mg/mL.[3]

-

Add the calculated volume of the AMCA-NHS stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3][14]

-

-

Purification: Remove the unreacted dye and byproducts by gel filtration (desalting column) or dialysis.[3][12]

-

Storage: Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.[3]

Determination of Degree of Labeling (DOL)

The efficiency of the labeling reaction can be assessed by determining the molar ratio of the dye to the protein.

Procedure:

-

Measure the absorbance of the purified, labeled protein at 280 nm (for protein) and at the excitation maximum of AMCA (e.g., 346 nm).[3]

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. A correction factor for AMCA at 280 nm is approximately 0.19.[3]

-

Calculate the concentration of the conjugated dye using its molar extinction coefficient.

-

The DOL is the molar ratio of the dye to the protein.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in labeling a protein with AMCA-NHS and its subsequent use in fluorescence microscopy.

Applications in Research and Development

AMCA-NHS is a versatile tool with numerous applications in life sciences.

-

Immunofluorescence Microscopy: Labeled antibodies are widely used to visualize the localization of specific proteins within cells and tissues.[5][15]

-

Multicolor Imaging: Due to its blue emission, AMCA is an excellent choice for multicolor experiments with minimal spectral overlap with green and red fluorophores.[2][15]

-

Flow Cytometry: Cells labeled with AMCA-conjugated antibodies can be analyzed and sorted based on their fluorescence intensity.[15]

-

Protein Trafficking and Dynamics: The covalent labeling of cell surface proteins allows for the tracking of their movement, including internalization and recycling.[13]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. AMCA NHS Ester, 113721-87-2 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Spectrum [AMCA] | AAT Bioquest [aatbio.com]

- 10. AMCA Acid | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. interchim.fr [interchim.fr]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]

AMCA Dye: A Technical Guide to its Properties and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA (Aminomethylcoumarin Acetate) is a blue fluorescent dye widely utilized in biological and biomedical research. Renowned for its brightness and photostability, AMCA serves as a valuable tool for fluorescently labeling biomolecules.[1][2] This guide provides an in-depth overview of the spectral properties, experimental applications, and role in drug discovery of AMCA and its derivatives.

Core Properties of AMCA Dye

AMCA and its variants, such as AMCA-X, possess distinct photophysical characteristics that make them suitable for a range of fluorescence-based assays.[3][4] The key quantitative data for AMCA are summarized below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 344 - 354 nm | [4][5] |

| Emission Maximum (λem) | 440 - 450 nm | [3][5] |

| Molar Extinction Coefficient (ε) | ~19,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.91 | |

| Recommended Laser Line | UV (e.g., 350 nm) | [5] |

Experimental Protocols

The most common application of AMCA dye is the covalent labeling of proteins, particularly antibodies, for use in immunofluorescence microscopy and other related techniques.[1][2] The succinimidyl ester (SE) derivative of AMCA is widely used for this purpose as it readily reacts with primary amines on proteins to form stable amide bonds.[4]

Protocol for Labeling Antibodies with AMCA-SE

This protocol outlines the general steps for conjugating an AMCA-succinimidyl ester to an antibody.

1. Antibody Preparation:

-

The antibody solution should be prepared at a concentration of 2-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS).

-

If the antibody solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

2. AMCA-SE Stock Solution Preparation:

-

Allow the vial of AMCA-SE to warm to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO).

3. Labeling Reaction:

-

A 10- to 20-fold molar excess of the dye is a common starting point for optimization.

-

Slowly add the AMCA-SE stock solution to the antibody solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

4. Purification of the Conjugate:

-

The labeled antibody can be separated from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Elute the column with PBS and collect the fractions containing the fluorescently labeled antibody.

Workflow for Immunofluorescence Staining

References

AMCA-NHS: A Technical Guide to its Molecular Properties and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core molecular and structural properties of Aminomethylcoumarin Acetate N-hydroxysuccinimidyl ester (AMCA-NHS). It further details experimental protocols for its use in labeling proteins and other biomolecules, a critical process in various research and drug development applications.

Core Properties of AMCA-NHS

AMCA-NHS is a widely utilized blue fluorescent dye that serves as a labeling reagent for primary amines in biomolecules.[1][2] Its popularity stems from its bright fluorescence, significant Stokes shift, and high resistance to photobleaching.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group enables covalent conjugation to primary amines, such as the lysine residues on proteins, forming stable amide bonds.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of AMCA-NHS.

| Property | Value | References |

| Molecular Weight | 330.3 g/mol | [1][3][4] |

| Molecular Formula | C₁₆H₁₄N₂O₆ | [4] |

| Excitation Maximum (λex) | ~345-350 nm | [1][3][4] |

| Emission Maximum (λem) | ~440-460 nm | [3][5] |

| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ | [1][6] |

| Solubility | DMSO, DMF | [1] |

| Reactivity | Primary amines | [1][3] |

Chemical Structure

AMCA-NHS is the N-hydroxysuccinimidyl ester of 7-amino-4-methylcoumarin-3-acetic acid. The core structure consists of a coumarin fluorophore, which is responsible for its fluorescent properties. The NHS ester group is the reactive moiety that allows for covalent attachment to biomolecules.

References

Stability of AMCA-NHS: A Technical Guide for Researchers

An in-depth guide on the stability of Aminomethylcoumarin Acetate N-Hydroxysuccinimidyl Ester (AMCA-NHS) in both solid form and solution, designed for researchers, scientists, and drug development professionals.

Introduction

Aminomethylcoumarin Acetate N-Hydroxysuccinimidyl (AMCA-NHS) Ester is a widely utilized blue fluorescent labeling reagent. Its primary application lies in the covalent modification of primary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines under mild conditions to form a stable amide bond. However, the success of conjugation reactions and the reliability of experimental results are critically dependent on the stability of the AMCA-NHS reagent. This guide provides a comprehensive overview of the stability of AMCA-NHS in both solid and solution forms, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Stability of Solid AMCA-NHS

The stability of AMCA-NHS in its solid, lyophilized form is crucial for its shelf life and performance. The primary threat to the stability of solid AMCA-NHS is moisture, which can lead to hydrolysis of the NHS ester even in the absence of a solvent.

Key Recommendations for Storage:

-

Temperature: Store at -20°C for long-term stability.[1][2][3][4][5] Some suppliers may ship the product at ambient temperature, but it should be transferred to -20°C upon receipt for optimal shelf life.[1][2][3][4]

-

Desiccation: It is imperative to store AMCA-NHS under desiccated conditions to protect it from moisture.[1][5] This can be achieved by storing the vial in a container with a desiccant.

-

Light: Protect from light, as fluorophores can be susceptible to photobleaching over time.[1][5]

When handled and stored correctly, solid AMCA-NHS can be stable for at least 12 months.[1][5] Before use, it is essential to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[6]

Stability of AMCA-NHS in Solution

Once dissolved, the stability of AMCA-NHS becomes a critical factor, as the NHS ester is susceptible to hydrolysis, a competing reaction to the desired conjugation with primary amines. The rate of this hydrolysis is significantly influenced by the solvent, pH, and temperature.

Solvent Selection:

AMCA-NHS is typically dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][3] It is crucial to use high-purity, anhydrous solvents to minimize the introduction of water, which would initiate hydrolysis. Aqueous solutions of AMCA-NHS are not recommended for storage as the reagent will degrade rapidly.[6]

Influence of pH on Hydrolysis:

The pH of the reaction buffer is the most critical factor affecting the stability of AMCA-NHS in aqueous solutions. The rate of hydrolysis of the NHS ester increases dramatically with increasing pH due to the higher concentration of hydroxide ions, which act as nucleophiles and attack the ester bond.[7]

While a slightly alkaline pH is required to ensure that the primary amine groups on the target molecule are deprotonated and thus nucleophilic for the conjugation reaction, a high pH will favor hydrolysis, reducing the yield of the desired conjugate. The optimal pH for most NHS ester conjugation reactions is a compromise, typically between pH 7.2 and 8.5.[7]

Quantitative Stability Data:

Table 1: Stability of AMCA-NHS in Solid Form

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | -20°C | Minimizes degradation over long-term storage.[1][2][3][4][5] |

| Atmosphere | Desiccated | Prevents hydrolysis from atmospheric moisture.[1][5] |

| Light | Protected from light | Minimizes photobleaching of the fluorophore.[1][5] |

| Shelf Life | ≥ 12 months | When stored under recommended conditions.[1][5] |

Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values

| pH | Temperature | Approximate Half-life |

| 7.0 | 0°C | 4 - 5 hours |

| 7.0 | Room Temperature | ~1 - 7 hours[8] |

| 8.0 | Room Temperature | ~1 hour[8] |

| 8.5 | Room Temperature | ~3 hours |

| 8.6 | 4°C | 10 minutes |

| 9.0 | Room Temperature | ~2 hours |

Note: This data is for NHS esters in general and should be considered as an approximation for AMCA-NHS. The actual half-life may vary depending on the specific buffer and other reaction conditions.

Chemical Reaction Pathways

The use of AMCA-NHS in bioconjugation involves a primary reaction pathway (amination) and a competing, undesirable pathway (hydrolysis).

Caption: Reaction pathways of AMCA-NHS with a primary amine and water.

Experimental Protocols

To ensure the successful use of AMCA-NHS and to troubleshoot potential issues related to its stability, the following experimental protocols are provided.

Protocol 1: Spectrophotometric Assay for NHS Ester Activity

This method provides a rapid, qualitative assessment of the activity of an NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which absorbs light at 260 nm.

Materials:

-

AMCA-NHS

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)

-

0.5 N NaOH

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation: Allow the AMCA-NHS vial to equilibrate to room temperature. Prepare a 1 mg/mL solution of AMCA-NHS in the amine-free buffer.

-

Initial Measurement: Immediately measure the absorbance of the solution at 260 nm (A_initial).

-

Forced Hydrolysis: To 1 mL of the AMCA-NHS solution, add 100 µL of 0.5 N NaOH to rapidly hydrolyze the NHS ester.

-

Final Measurement: Immediately measure the absorbance at 260 nm again (A_final).

-

Interpretation: A significant increase in absorbance from A_initial to A_final indicates that the NHS ester was active. If there is little to no change, the reagent has likely already hydrolyzed.

Protocol 2: HPLC-Based Quantification of AMCA-NHS Stability

For a more quantitative analysis of AMCA-NHS stability, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the active ester from its hydrolysis product over time.

Materials:

-

AMCA-NHS

-

Buffer of interest (e.g., phosphate buffer at various pH values)

-

HPLC system with a C18 column and a UV detector

-

Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

Procedure:

-

Sample Preparation: Prepare a stock solution of AMCA-NHS in anhydrous DMSO. Dilute the stock solution into the desired aqueous buffer at a specific temperature to initiate hydrolysis.

-

Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot of the sample onto the HPLC system.

-

Chromatography: Elute the sample using a suitable gradient to separate the AMCA-NHS peak from the hydrolyzed AMCA peak.

-

Detection: Monitor the elution profile at a wavelength where both compounds absorb (e.g., 345 nm for the AMCA fluorophore).

-

Quantification: Integrate the peak areas of the AMCA-NHS and hydrolyzed AMCA peaks at each time point.

-

Data Analysis: Plot the percentage of remaining AMCA-NHS versus time to determine the hydrolysis rate and the half-life of the reagent under the tested conditions.

Caption: Workflow for quantitative stability analysis of AMCA-NHS using HPLC.

Conclusion

The stability of AMCA-NHS is a critical parameter that directly impacts its efficacy as a fluorescent labeling reagent. In its solid form, proper storage at -20°C under desiccated and light-protected conditions ensures a long shelf life. In solution, the stability is primarily dictated by the pH and temperature of the aqueous environment, with hydrolysis being the main degradation pathway. By understanding the principles of AMCA-NHS stability and employing the appropriate handling, storage, and experimental conditions, researchers can maximize the efficiency of their conjugation reactions and obtain reliable and reproducible results. The provided protocols offer methods to assess the activity and stability of AMCA-NHS, enabling researchers to confidently use this valuable tool in their scientific endeavors.

References

An In-depth Technical Guide on the Solubility of 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS), a widely used blue fluorescent probe for labeling primary amines in biomolecules. This document details its solubility in common laboratory solvents, provides protocols for its use in bioconjugation, and outlines experimental workflows.

Core Concepts: Solubility and Reactivity

This compound is a key reagent in bioconjugation, valued for its bright blue fluorescence, relatively large Stokes shift, and resistance to photobleaching. Its utility is fundamentally linked to its solubility and the reactivity of the N-succinimidyl (NHS) ester group. The NHS ester reacts efficiently with primary amines (e.g., the side chain of lysine residues in proteins) at a pH of 7-9 to form a stable, covalent amide bond.

A critical consideration is the moisture sensitivity of the NHS ester group. In aqueous environments, the NHS ester can hydrolyze, rendering it inactive for conjugation. Therefore, AMCA-NHS should be stored in a desiccated environment and stock solutions are typically prepared in anhydrous organic solvents immediately before use.[1][2] Aqueous solutions of AMCA-NHS are not recommended for storage.[1][2]

Quantitative Solubility Data

Precise quantitative solubility limits for AMCA-NHS in various solvents are not extensively published in peer-reviewed literature. However, based on product datasheets and established laboratory protocols, the following table summarizes its solubility characteristics. The concentrations provided are based on commonly used stock solution preparations and may not represent the absolute solubility limit.

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | Soluble (e.g., 10 mg/mL) | Anhydrous DMSO is the recommended solvent for preparing stock solutions. The vial should be equilibrated to room temperature before opening to prevent moisture condensation.[1][2] |

| N,N-Dimethylformamide (DMF) | Soluble[3] | Similar to DMSO, anhydrous DMF is a suitable solvent for stock solutions. |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble and prone to hydrolysis | Not recommended for preparing stock solutions due to the rapid hydrolysis of the NHS ester. The final reaction mixture for labeling is typically aqueous, but the dye is added from a concentrated organic stock. |

| Ethanol | No definitive data found | While some related coumarin compounds have solubility in ethanol, it is not a commonly recommended solvent for AMCA-NHS stock solutions. |

Experimental Protocols

Protocol 1: Preparation of AMCA-NHS Stock Solution

This protocol describes the standard procedure for preparing a stock solution of AMCA-NHS for use in labeling reactions.

Materials:

-

This compound (AMCA-NHS)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Allow the vial of AMCA-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of AMCA-NHS).

-

Vortex the vial briefly to ensure the powder is fully dissolved.

-

Use the stock solution immediately. For storage, aliquot into single-use tubes, protect from light, and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protein Labeling with AMCA-NHS

This protocol provides a general workflow for the covalent labeling of proteins with AMCA-NHS.

Materials:

-

Purified protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0 or PBS)

-

AMCA-NHS stock solution (from Protocol 1)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at pH 7-9. Buffers containing primary amines like Tris or glycine are not compatible as they will compete for reaction with the NHS ester.

-

Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the AMCA-NHS stock solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. This will react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a suitable purification method, such as size-exclusion chromatography.

Mandatory Visualizations

The following diagrams illustrate key workflows related to the use of AMCA-NHS.

References

An In-depth Technical Guide to Amine-Reactive Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive fluorescent probes, essential tools for labeling proteins, antibodies, peptides, and other biomolecules in a variety of research and drug development applications. We will delve into the core chemistry, compare commonly used reactive groups, and provide detailed experimental protocols to ensure successful and reproducible conjugation.

Core Principles of Amine-Reactive Labeling

Amine-reactive fluorescent probes are synthetic molecules that covalently attach to primary amines (-NH₂) on target biomolecules.[1] In proteins, these primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[1] Due to the positive charge of these amines at physiological pH, they are typically located on the exterior of the protein, making them readily accessible for labeling.[1]

The most prevalent classes of amine-reactive groups are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates (ITCs) .[2] Both react with non-protonated primary amines to form stable covalent bonds.[3]

-

Succinimidyl Esters (NHS Esters): These are the most popular amine-reactive groups for labeling biomolecules.[4] They react with primary amines to form stable amide bonds. The reaction is most efficient at a slightly basic pH of 7.2 to 8.5.[5][6] NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction that can reduce labeling efficiency.[5][7] Therefore, it is crucial to perform labeling reactions promptly after preparing the probe solution and to control the reaction conditions.[3]

-

Isothiocyanates (ITCs): This reactive group reacts with primary amines to form a stable thiourea bond.[8][9] Similar to NHS esters, the reaction is favored at a slightly basic pH.[9] While also susceptible to hydrolysis, isothiocyanates can sometimes offer higher conjugation yields compared to NHS esters.[10]

Selecting the Right Fluorescent Probe

The choice of a fluorescent probe depends on several factors, including the excitation source available (e.g., laser lines in a microscope or flow cytometer), the desired emission wavelength for detection, and the photophysical properties of the dye, such as brightness (a product of molar extinction coefficient and quantum yield) and photostability.

Below is a comparative table of commonly used amine-reactive fluorescent probes.

| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) |

| FITC | Isothiocyanate | 492 | 518 | ~75,000 |

| Alexa Fluor™ 488 | NHS Ester | 494 | 517 | 73,000 |

| Andy Fluor™ 546 | NHS Ester | 546 | 572 | ~110,000 |

| BODIPY™ FL | NHS Ester | 503 | 512 | ~80,000 |

| Alexa Fluor™ 647 | NHS Ester | 651 | 672 | 270,000 |

| Cy™5 | NHS Ester | 646 | 662 | ~250,000 |

Data compiled from multiple sources.[8][11][12][13][14][15] Exact values can vary depending on the conjugation partner and buffer conditions.

Experimental Protocols

This section provides a generalized protocol for labeling a protein, such as an antibody, with an amine-reactive fluorescent probe.

Materials

-

Protein to be labeled (e.g., IgG antibody) at a concentration of 2-10 mg/mL.

-

Amine-reactive fluorescent probe (lyophilized powder).

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[6][10]

-

Quenching Solution: 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.[2][7]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]

-

Purification column (e.g., size-exclusion chromatography like Sephadex G-25).[7]

Procedure

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers like Tris or glycine, as these will compete with the labeling reaction.[2][10]

-

If necessary, dialyze the protein against a suitable buffer such as phosphate-buffered saline (PBS).[10]

-

Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[3]

-

-

Probe Preparation:

-

Conjugation Reaction:

-

While gently stirring the protein solution, slowly add the desired molar excess of the reactive probe stock solution.[10] A 10-20 fold molar excess of dye to protein is a common starting point, but this should be optimized for each specific protein and dye combination.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[10]

-

-

Quenching the Reaction (Optional but Recommended):

-

Add the quenching solution to the reaction mixture to terminate the labeling reaction by reacting with any remaining unreacted probe.[2]

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted probe and quenching reagents using a size-exclusion chromatography column.[7]

-

The first colored fraction to elute will be the fluorescently labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the fluorophore.

-

Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:

-

A_max is the absorbance at the fluorophore's maximum absorbance wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF is the correction factor for the dye's absorbance at 280 nm.

-

-

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the chemical reaction, a typical experimental workflow, and a decision-making pathway for probe selection.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. abpbio.com [abpbio.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 9. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Fluorescein isothiocyanate (FITC) Biological Tracer [sigmaaldrich.com]

- 12. Alexa Fluor 647 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]

- 13. Invitrogen™ Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 14. abpbio.com [abpbio.com]

- 15. jenabioscience.com [jenabioscience.com]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with AMCA-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA (Aminomethylcoumarin Acetate) is a blue fluorescent dye widely utilized for labeling proteins, particularly antibodies, for various applications such as immunofluorescence microscopy, flow cytometry, and immunoassays.[1][2] Its desirable properties include a relatively large Stokes shift and good photostability.[1][3] The N-hydroxysuccinimide (NHS) ester of AMCA provides a robust method for covalently attaching the fluorophore to primary amines (e.g., the side chain of lysine residues) on the antibody, forming a stable amide bond.[1][4][5] This document provides a detailed protocol for the successful conjugation of AMCA-NHS ester to antibodies, including methods for purification and characterization of the conjugate.

Principle of Reaction

The labeling reaction involves the nucleophilic attack of a primary amine on the antibody with the electrophilic NHS ester of AMCA. This reaction is highly pH-dependent, with optimal conditions typically between pH 7.2 and 9.0.[6][7] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[6][8][9][10]

Materials and Reagents

-

Antibody to be labeled (in an amine-free buffer)

-

AMCA-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.0-8.5[3][11]

-

Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 7.4-8.0

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or desalting spin column[4][12]

-

Phosphate-Buffered Saline (PBS)

-

Spectrophotometer

-

Microcentrifuge tubes

Quantitative Data Summary

The following tables summarize key quantitative data for the antibody labeling protocol.

Table 1: Spectral Properties of AMCA

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~345-350 nm | [2] |

| Emission Maximum (λem) | ~440-450 nm | [2] |

| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ at λmax | [2] |

Table 2: Recommended Reaction Parameters

| Parameter | Recommended Condition | Rationale | Reference |

| pH | 8.0 - 8.5 | Optimal for the reaction between NHS esters and primary amines. Lower pH protonates amines, preventing reaction; higher pH increases hydrolysis of the NHS ester. | [3][6] |

| Antibody Concentration | > 0.5 mg/mL (ideally 2-10 mg/mL) | Higher concentrations increase the reaction kinetics and labeling efficiency. | [3][11] |

| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | This should be empirically optimized. A higher ratio can lead to over-labeling and potential antibody precipitation or loss of function. | [3] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate | These buffers maintain the optimal pH and are free of competing primary amines. | [3] |

| Temperature & Time | Room temperature for 1-4 hours or 4°C overnight | Provides a balance between reaction completion and antibody stability. | [3] |

Experimental Protocols

Protocol 1: Antibody Preparation

This initial step is crucial to remove any substances that could interfere with the labeling reaction.

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, pH 8.3).[4] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the antibody for the NHS ester.[4] If necessary, perform a buffer exchange using a desalting spin column, dialysis, or tangential flow filtration.[3][11]

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[3]

Protocol 2: AMCA-NHS Ester Stock Solution Preparation

-

Allow the vial of AMCA-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[4][11][13]

-

Immediately before use, dissolve the AMCA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4][13] This stock solution should be prepared fresh.[4]

Protocol 3: Antibody Labeling Reaction

-

Place the prepared antibody solution in a microcentrifuge tube.

-

Calculate the required volume of the AMCA-NHS ester stock solution to achieve the desired molar excess (a 10-20 fold molar excess of dye to protein is a common starting point for antibodies).[2]

-

Slowly add the calculated volume of the AMCA-NHS ester stock solution to the antibody solution while gently mixing.[4]

-

Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[3][14]

Protocol 4: Quenching the Reaction (Optional)

-

To stop the labeling reaction, add the quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM.[3]

-

Incubate for 15-30 minutes at room temperature.[3]

Protocol 5: Purification of the Labeled Antibody

It is critical to remove the unreacted AMCA-NHS ester and any reaction byproducts.

-

Equilibrate a size-exclusion chromatography or desalting spin column with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the equilibrated column.

-

Centrifuge the column (if using a spin column) or elute with PBS (if using a gravity-flow column).

-

Collect the purified, labeled antibody, which will be in the first colored fraction to elute.[4]

Protocol 6: Characterization of the Labeled Antibody - Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.

-

Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of AMCA, which is approximately 350 nm (A₃₅₀).[2]

-

Calculate the concentration of the antibody and the dye using the Beer-Lambert law, including a correction factor (CF) for the dye's absorbance at 280 nm.[4]

-

Antibody Concentration (M) = [A₂₈₀ - (A₃₅₀ x CF)] / ε_protein

-

ε_protein for IgG is typically ~210,000 M⁻¹cm⁻¹

-

-

Dye Concentration (M) = A₃₅₀ / ε_dye

-

ε_dye for AMCA is ~19,000 M⁻¹cm⁻¹

-

-

DOL = Dye Concentration (M) / Antibody Concentration (M)

-

Visualizations

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 9. benchchem.com [benchchem.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. broadpharm.com [broadpharm.com]

- 13. furthlab.xyz [furthlab.xyz]

- 14. benchchem.com [benchchem.com]

Application Notes: Conjugation of AMCA-NHS to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling sensitive detection and quantification for applications such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1] Aminomethylcoumarin acetate (AMCA) is a blue fluorescent dye that can be covalently attached to peptides. The N-hydroxysuccinimide (NHS) ester of AMCA (AMCA-NHS) is a popular amine-reactive reagent that forms a stable amide bond with primary amines on a peptide, such as the N-terminal α-amino group and the ε-amino group of lysine residues.[2][3]

This document provides a detailed protocol for the conjugation of AMCA-NHS to a peptide, including reagent preparation, reaction conditions, purification of the conjugate, and characterization by determining the Degree of Labeling (DOL).

Principle of Reaction

The conjugation chemistry relies on the reaction between the NHS ester of AMCA and primary amines on the peptide. The NHS ester is an efficient acylating agent that reacts with the nucleophilic primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3] This reaction is highly dependent on pH, with optimal rates occurring in the range of 7.2 to 8.5.[3]

Caption: Chemical reaction pathway for AMCA-NHS conjugation to a peptide.

Experimental Protocols

Materials and Reagents

-

Peptide with at least one primary amine group

-

AMCA-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5.[4] (Avoid buffers containing primary amines like Tris or glycine).[5]

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4

-

Purification column (e.g., Sephadex G-25 for size-exclusion chromatography or a C18 column for RP-HPLC)

-

Spectrophotometer

Protocol: Step-by-Step Conjugation

-

Peptide Preparation: Dissolve the peptide in the Conjugation Buffer at a concentration of 1-5 mg/mL.[1]

-

AMCA-NHS Preparation: Immediately before use, dissolve the AMCA-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[1]

-

Conjugation Reaction:

-

Quenching the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted AMCA-NHS. Incubate for an additional 30 minutes at room temperature.[1][5]

-

Purification of the Conjugate:

-

It is crucial to remove unreacted AMCA-NHS to prevent high background fluorescence and ensure accurate quantification.[6]

-

Size-Exclusion Chromatography (SEC): This is a common method for separating the labeled peptide from the smaller, unreacted dye molecules.[6]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique provides high-resolution purification and is the standard method for peptide purification.[1][7] Monitor the elution at ~220 nm (peptide backbone) and ~350 nm (AMCA dye).[1]

-

-

Characterization and Storage:

-

Confirm successful conjugation via mass spectrometry, which will show a mass shift corresponding to the addition of the AMCA moiety.[1]

-

Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry (detailed below).

-

Store the lyophilized, labeled peptide at -20°C or colder, protected from light.

-

Caption: Experimental workflow for peptide conjugation with AMCA-NHS.

Data Presentation

Recommended Reagent Ratios and Conditions

| Parameter | Recommended Value | Notes |

| Peptide Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |

| AMCA-NHS:Peptide Molar Ratio | 5:1 to 15:1 | The optimal ratio depends on the number of available amines and desired DOL. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate | pH must be between 7.2 and 8.5 for optimal reaction.[3] |

| Reaction Time | 1-2 hours | Longer times may not significantly increase yield and can increase hydrolysis of the NHS ester. |

| Reaction Temperature | Room Temperature (~25°C) | Reactions can be performed at 4°C, but may require longer incubation times. |

Characterization: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per peptide, is a critical quality control parameter.[8][9] It can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at two wavelengths.[10]

Key Spectroscopic Data for Calculation

| Parameter | Symbol | Value |

| Molar Extinction Coefficient of AMCA at ~350 nm | ε_dye_ | ~19,000 M⁻¹cm⁻¹ |

| Absorbance of AMCA at 280 nm | A₂₈₀_dye_ | Varies |

| Correction Factor (A₂₈₀_dye_ / A_max_dye_) | CF | ~0.15 (This should be empirically determined if possible) |

| Molar Extinction Coefficient of Peptide at 280 nm | ε_peptide_ | Varies (Calculate based on amino acid sequence) |

Calculation Steps:

-

Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for AMCA, ~350 nm (A_max_).[9]

-

Calculate Peptide Concentration:

-

Calculate Dye Concentration:

-

[Dye] (M) = A_max_ / (ε_dye_ × path length) [10]

-

-

Calculate Degree of Labeling (DOL):

-

DOL = [Dye] / [Peptide] [12]

-

An ideal DOL is typically between 0.5 and 2.0.[9] A DOL that is too high can lead to fluorescence quenching and may alter the peptide's biological activity.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. support.nanotempertech.com [support.nanotempertech.com]

- 10. benchchem.com [benchchem.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Optimizing Molar Excess for Efficient Protein Labeling with AMCA-NHS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to proteins is a fundamental technique in biological research and drug development. Aminomethylcoumarin acetate (AMCA) is a blue fluorescent dye that is widely used for creating fluorescently labeled proteins for applications such as immunofluorescence, flow cytometry, and fluorescence-based assays.[1] The N-hydroxysuccinimide (NHS) ester of AMCA (AMCA-NHS) is a popular amine-reactive reagent that forms a stable, covalent amide bond with primary amines (e.g., the side chain of lysine residues or the N-terminus) on a protein.[2][3][4]

A critical parameter for successful protein labeling is the molar excess of the AMCA-NHS reagent relative to the protein.[5] Optimizing this ratio is essential for achieving the desired degree of labeling (DOL). Insufficient molar excess can lead to under-labeled proteins with a low signal, while an excessive amount can cause over-labeling, which may lead to protein precipitation, loss of biological activity, or fluorescence quenching.[5][6] This application note provides a detailed guide for calculating the molar excess of AMCA-NHS and outlines protocols for efficient protein labeling.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of reactants, pH, temperature, and incubation time. The following table summarizes the recommended starting conditions for labeling proteins with AMCA-NHS. It is important to note that these are starting points, and empirical optimization is often necessary for specific proteins and applications.[1][5][7]

| Parameter | Recommended Condition | Notes |

| Molar Excess (AMCA-NHS:Protein) | ||

| Protein Conc. < 2 mg/mL | 15-fold[2] | Higher excess is needed for lower protein concentrations to drive the reaction. |

| Protein Conc. 2-5 mg/mL | 10-fold[2] | A common starting point for many proteins.[2] |

| Protein Conc. > 5 mg/mL | 8-fold[2] | Higher protein concentrations increase reaction kinetics, requiring less excess dye.[6] |

| For Antibodies (general) | 10 to 20-fold[7] | This range is a typical starting point for optimizing antibody labeling.[7] |

| Reaction Buffer | 0.05M Sodium Borate, pH 8.5[2] | Optimal pH for the reaction between NHS esters and primary amines.[8] |

| 0.1M Sodium Bicarbonate, pH 8.3-9.0[7][9] | An effective alternative to borate buffer. | |

| 0.1M Phosphate Buffer, pH 7.2-8.5[2][9] | Can be used, but the reaction is most efficient at a slightly alkaline pH.[10] | |

| Protein Concentration | 1-10 mg/mL[2][8] | Higher concentrations generally lead to better labeling efficiency.[6] |

| Reaction Temperature | Room Temperature[2][7] | Convenient and generally sufficient for the reaction to proceed. |

| 4°C | Can be used for unstable proteins, but may require longer incubation times.[1][11] | |

| Reaction Time | 1-2 hours[2][7] | Sufficient for the reaction to reach completion at room temperature. |

| Overnight | Often used when the reaction is performed at 4°C.[1][9] |

Experimental Protocols

This section provides detailed methodologies for the key steps involved in protein labeling with AMCA-NHS.

-

Protein Preparation :

-

The protein of interest should be dissolved in an amine-free buffer.[7] Buffers containing primary amines such as Tris or glycine are incompatible as they will compete with the protein for reaction with the AMCA-NHS ester.[2]

-

If the protein is in an incompatible buffer, perform a buffer exchange into a recommended reaction buffer (e.g., 0.05M sodium borate, pH 8.5) using dialysis or a size-exclusion chromatography column (e.g., Sephadex G-25).[2][7]

-

Ensure the final protein concentration is between 1-10 mg/mL for optimal labeling.[2][8]

-

-

AMCA-NHS Stock Solution Preparation :

-

AMCA-NHS is moisture-sensitive.[2] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze and inactivate the NHS ester.[2][7]

-

Immediately before use, dissolve the AMCA-NHS in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 1-10 mg/mL).[2][7]

-

Do not store AMCA-NHS in solution for extended periods, as its reactivity will decrease over time.[2][6]

-

To determine the amount of AMCA-NHS required for the labeling reaction, you will need the molecular weights of both the protein and the AMCA-NHS (MW ≈ 330 Da), and the mass of the protein to be labeled.[2]

Formula for Calculating the Mass of AMCA-NHS:

Mass of AMCA-NHS (mg) = (Molar Excess) x [Mass of Protein (mg) / MW of Protein (Da)] x MW of AMCA-NHS (Da)

Example Calculation: To label 2 mg of an antibody (MW = 150,000 Da) at a concentration of 4 mg/mL with a 10-fold molar excess of AMCA-NHS (MW = 330 Da):

-

Calculate moles of antibody: (2 mg) / (150,000,000 mg/mol) = 1.33 x 10⁻⁸ moles

-

Calculate moles of AMCA-NHS needed: (1.33 x 10⁻⁸ moles of antibody) x 10 (molar excess) = 1.33 x 10⁻⁷ moles

-

Calculate mass of AMCA-NHS needed: (1.33 x 10⁻⁷ moles) x (330,000 mg/mol) = 0.044 mg

Alternatively, a simplified formula is often provided by manufacturers:[8][9]

mg of AMCA-NHS = Molar Excess × (mg of protein / MW of protein) × MW of AMCA-NHS[2]

-

Labeling Reaction :

-

Quenching the Reaction (Optional) :

-

Purification of the Labeled Protein :

-

Storage :

-

Store the purified, labeled protein protected from light at 4°C for short-term storage (up to one month) or in single-use aliquots at -20°C for long-term storage.[2]

-

Visualizations

The following diagram illustrates the chemical reaction between the AMCA-NHS ester and a primary amine on a protein, resulting in a stable amide bond.

References

- 1. benchchem.com [benchchem.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AMCA-NHS Ester Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the buffer conditions for labeling biomolecules with Aminomethylcoumarin Acetate (AMCA)-NHS esters. Adherence to these protocols is crucial for achieving high-efficiency, reproducible conjugations for a wide range of applications, including immunoassays, fluorescence microscopy, and flow cytometry.

Introduction to AMCA-NHS Ester Chemistry

AMCA-NHS ester is a blue fluorescent labeling reagent that reacts with primary amines (-NH₂) on biomolecules to form stable amide bonds.[1][] This reaction, known as acylation, is a nucleophilic substitution where the deprotonated primary amine attacks the carbonyl group of the N-hydroxysuccinimide (NHS) ester, leading to the release of the NHS leaving group.[][3] The efficiency of this reaction is highly dependent on the pH of the reaction buffer, which governs both the nucleophilicity of the amine and the stability of the NHS ester.[4][5]

The Critical Role of pH in the Labeling Reaction

The selection of an appropriate buffer pH is a critical parameter for successful labeling with AMCA-NHS esters. The pH directly influences two competing reactions:

-

Amine Reactivity: For the labeling reaction to occur, the primary amine on the target molecule (e.g., the ε-amino group of a lysine residue in a protein) must be in its deprotonated, nucleophilic state (-NH₂).[4][6] At acidic or neutral pH, primary amines are predominantly in their protonated, non-reactive form (-NH₃⁺). As the pH increases, the equilibrium shifts towards the deprotonated form, increasing the rate of the labeling reaction.[6]

-

NHS Ester Hydrolysis: A competing reaction is the hydrolysis of the AMCA-NHS ester, where it reacts with water. This reaction is also accelerated at higher pH values and leads to the inactivation of the labeling reagent, reducing the overall labeling efficiency.[4][7]

Therefore, the optimal pH for labeling is a compromise that maximizes the concentration of reactive amines while minimizing the rate of NHS ester hydrolysis. For most applications involving proteins and other biomolecules, the optimal pH range for NHS ester labeling is 8.3 to 8.5 .[4][5][8][9]

Recommended Labeling Buffers

The composition of the labeling buffer is as important as the pH. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the AMCA-NHS ester.[10][11]

| Buffer Component | Concentration (M) | Recommended pH | Notes |

| Sodium Bicarbonate | 0.1 | 8.3 - 8.5 | A commonly used and effective buffer for NHS ester labeling.[5][8][12] |

| Sodium Borate | 0.05 - 0.1 | 8.5 | Another excellent choice for maintaining the optimal pH for the reaction.[10][13] |

| Phosphate Buffer | 0.1 | 7.2 - 8.0 | Can be used for proteins that are sensitive to higher pH values.[4][5] Note that labeling efficiency may be lower and require longer incubation times or a higher molar excess of the dye. For sensitive IgM antibodies, a pH of 7.2-7.5 is recommended.[14] |

Note: When performing large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture. It is advisable to use a more concentrated buffer or monitor and adjust the pH during the reaction.[5][8]

Experimental Protocols

General Protocol for Protein Labeling with AMCA-NHS Ester

This protocol provides a general workflow for labeling proteins with AMCA-NHS ester. The optimal conditions, including the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

-

Protein to be labeled (in an amine-free buffer)

-

AMCA-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

-

Quenching Solution (e.g., 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Prepare the Protein Solution:

-

Prepare the AMCA-NHS Ester Stock Solution:

-

Calculate the Required Amount of AMCA-NHS Ester:

-

The optimal molar ratio of dye to protein for sufficient labeling can vary. A common starting point is a 10- to 20-fold molar excess of the dye.[13]

-

mg of AMCA-NHS Ester = (mg of Protein / MW of Protein) * (Molar Excess of Dye) * (MW of AMCA-NHS Ester)

-

-

Labeling Reaction:

-

While gently stirring, slowly add the calculated amount of AMCA-NHS ester stock solution to the protein solution.[17]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[18] For sensitive proteins, the incubation can be performed on ice for a longer period (e.g., overnight).[8]

-

-

Quench the Reaction (Optional):

-

Purify the Labeled Protein:

-

Determine the Degree of Labeling (DOL):

Visualizations

Caption: Chemical reaction pathway for AMCA-NHS ester labeling of a primary amine.

Caption: Experimental workflow for protein labeling with AMCA-NHS ester.

References

- 1. vectorlabs.com [vectorlabs.com]

- 3. glenresearch.com [glenresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. fluidic.com [fluidic.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. resources.biomol.com [resources.biomol.com]

- 12. biotium.com [biotium.com]

- 13. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]

- 14. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [thermofisher.com]

- 15. interchim.fr [interchim.fr]

- 16. NHS ester protocol for labeling proteins [abberior.rocks]

- 17. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell Surface Protein Labeling with AMCA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylcoumarin acetate (AMCA) is a popular blue fluorescent dye widely used for labeling biomolecules.[1][2][3] Its activated N-hydroxysuccinimide (NHS) ester form, AMCA-NHS, is a valuable tool for covalently labeling primary amines on cell surface proteins.[4][5] This process allows for the visualization and tracking of proteins on live or fixed cells, making it applicable to a variety of research areas including protein trafficking, receptor internalization assays, and flow cytometry.[4] AMCA's bright blue fluorescence, with an excitation maximum around 345-350 nm and an emission maximum around 440-450 nm, makes it ideal for multicolor imaging experiments with minimal spectral overlap with green and red fluorophores.[4][6] The following guide provides a detailed protocol for labeling cell surface proteins with AMCA-NHS ester.

Data Presentation

Spectral Properties of AMCA

| Property | Value |

| Excitation Maximum (λex) | ~345-350 nm[3][6] |

| Emission Maximum (λem) | ~440-450 nm[4][6] |

| Molar Extinction Coefficient (ε) | ~19,000 cm⁻¹M⁻¹[3][7] |

Recommended Labeling Conditions

| Parameter | Recommended Value | Notes |

| AMCA-NHS Ester Concentration | 1-10 µM[4] | Optimal concentration should be determined empirically. |

| Cell Concentration | 1 x 10⁶ to 1 x 10⁷ cells/mL[4] | For suspension cells. |

| Buffer pH | 8.0-8.5[4][8] | Enhances the reactivity of the NHS ester with primary amines. |

| Incubation Time | 15-30 minutes[4] | Longer times may increase background. |

| Incubation Temperature | 4°C or on ice[4] | Minimizes dye internalization. |

| Molar Excess of Dye (for purified protein) | 8 to 15-fold[5][9] | Dependent on protein concentration. |

Experimental Protocols

Materials and Reagents

-

AMCA-NHS Ester (or a derivative like AMCA-PEG4-NHS Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cells (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Amine-free buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a borate buffer, pH 8.0-8.5)[4][5]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Imaging medium (e.g., phenol red-free cell culture medium)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Centrifuge (for suspension cells)

-

Fluorescence microscope or flow cytometer

Experimental Workflow Diagram

Caption: Workflow for cell surface protein labeling with AMCA-NHS ester.

Step-by-Step Protocol

1. Preparation of AMCA-NHS Ester Stock Solution

-

Allow the vial of AMCA-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[4][5]

-

Prepare a 10 mM stock solution by dissolving the required amount of the dye in anhydrous DMSO.[4]

-

Aliquot the stock solution into single-use tubes, protect from light, and store at -20°C. Avoid repeated freeze-thaw cycles.[4]

2. Cell Preparation

-

For Adherent Cells: Culture cells on coverslips or in imaging dishes to an appropriate confluency (typically 70-90%).

-

For Suspension Cells: Harvest cells and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.[4]

3. Labeling Reaction

-

Important: Perform all subsequent steps on ice or at 4°C to minimize dye internalization and preserve cell viability.[4]

-

Wash the cells (adherent or suspension) twice with a cold, amine-free buffer (e.g., HBSS, pH 8.0-8.5). For suspension cells, centrifuge at 300 x g for 5 minutes between each wash.[4] The slightly basic pH enhances the reactivity of the NHS ester with primary amines.[4][8]

-

Dilute the 10 mM AMCA-NHS Ester stock solution in the cold, amine-free buffer to the desired final concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental setup.[4]

-

For adherent cells, add the labeling solution to cover the cell monolayer. For suspension cells, add the labeling solution to the cell suspension.

-

Incubate the cells with the labeling solution for 15-30 minutes on ice, protected from light.[4]

4. Quenching and Washing

-

Remove the labeling solution.

-

To quench the reaction and remove any unreacted dye, add a quenching solution (e.g., PBS containing 100 mM glycine or 100 mM Tris-HCl) and incubate for 10 minutes on ice.

-

Wash the cells three times with cold PBS to remove any unbound dye. For suspension cells, centrifuge at 300 x g for 5 minutes between each wash.[4]

5. Analysis

The labeled cells are now ready for imaging or downstream applications.

-

For Imaging: Replace the final wash buffer with an appropriate imaging medium (e.g., phenol red-free medium).

-

For Flow Cytometry: Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).

Example Application: Ligand-Induced Receptor Internalization

AMCA-labeled proteins can be used to study receptor-mediated endocytosis. For instance, a growth factor labeled with AMCA can be used to track the internalization of its receptor, such as the Epidermal Growth Factor Receptor (EGFR).

Caption: Simplified pathway of EGFR internalization tracked with an AMCA-labeled ligand.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak Fluorescence | - Insufficient dye concentration. | - Optimize dye concentration (try a higher concentration within the 1-10 µM range). |

| - Low expression of target proteins. | - Ensure the cell type expresses the target protein at a detectable level.[10] | |

| - Degraded AMCA-NHS ester. | - Use fresh stock solution; avoid repeated freeze-thaw cycles and exposure to light. | |

| - Suboptimal buffer pH. | - Ensure the labeling buffer pH is between 8.0 and 8.5.[8] | |

| High Background | - Excess unbound dye. | - Perform additional washing steps after labeling. |

| - Dye internalization. | - Ensure all labeling and washing steps are performed at 4°C or on ice.[10] | |

| - Non-specific binding. | - Include a blocking step with a protein like BSA in the washing buffer. | |

| Cell Death/Toxicity | - High dye concentration. | - Reduce the dye concentration or incubation time. |

| - Inappropriate buffer conditions. | - Ensure all buffers are isotonic and at the correct pH. | |

| - Phototoxicity during imaging. | - Minimize light exposure and use appropriate filters.[11][12] |

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]

- 7. benchchem.com [benchchem.com]

- 8. fluidic.com [fluidic.com]

- 9. interchim.fr [interchim.fr]

- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AMCA-NHS in Immunofluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylcoumarin acetate (AMCA) is a blue fluorescent dye widely utilized in immunofluorescence (IF) microscopy.[1] Its N-hydroxysuccinimide (NHS) ester derivative, AMCA-NHS, is a popular amine-reactive labeling reagent used to conjugate the AMCA fluorophore to primary amines on antibodies and other proteins.[2][3][4] This covalent labeling occurs through the formation of a stable amide bond, typically with the lysine residues on the target protein.[2]